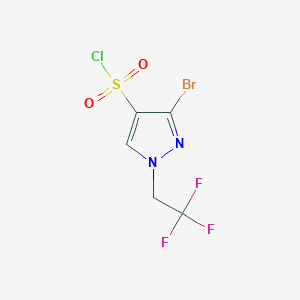
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a wide range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes in the body, leading to changes in gene expression, cell proliferation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it an attractive target for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride in lab experiments is its high efficiency and reproducibility. Additionally, this compound has been found to be highly effective in the preparation of a wide range of compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic and may require special handling procedures to ensure the safety of researchers.
Direcciones Futuras
There are many future directions for research on 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthesis methods that are even more efficient and reproducible. Additionally, researchers are interested in exploring the potential applications of this compound in the treatment of various diseases, including cancer and inflammation. Finally, researchers are also interested in exploring the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion:
In conclusion, 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a highly useful compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research. While there are some limitations to using this compound in lab experiments, the advantages outweigh the disadvantages, and there are many future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole with chlorosulfonic acid. The reaction takes place under acidic conditions and produces the desired compound as a white solid. This synthesis method has been optimized over the years and has been found to be highly efficient and reproducible.
Aplicaciones Científicas De Investigación
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to be highly effective in the preparation of a wide range of compounds. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Propiedades
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVDXUYUTVUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
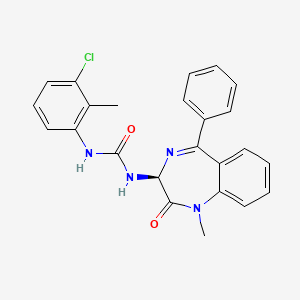
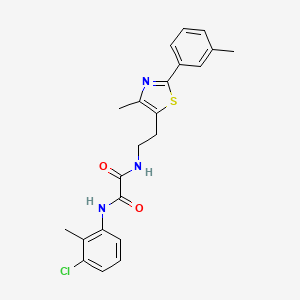
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
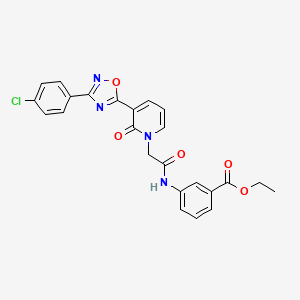
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
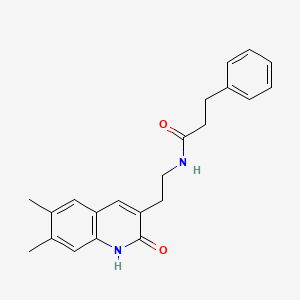
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)
